molecular formula C24H18ClN3 B6509326 8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-45-3

8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509326
CAS RN: 901004-45-3
M. Wt: 383.9 g/mol
InChI Key: OCJNKAAOCAIHGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds involves protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .


Molecular Structure Analysis

The molecular formula of “8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is C25H20ClN3. The molecular weight is 397.91.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Scientific Research Applications

Medicinal Chemistry

Quinoline and its derivatives have been extensively studied for their medicinal potential . They have been used as a core template in drug design due to their broad spectrum of bioactivity . The compound “8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the development of new drugs.

Pharmacological Applications

Quinoline motifs have shown substantial efficacies for future drug development . They have been used in the development of various pharmacological applications . This specific compound could potentially be used in similar applications.

Synthetic Organic Chemistry

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of synthetic organic chemistry . The compound “8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could be used in the synthesis of new organic compounds.

Industrial Applications

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . This specific compound could potentially be used in various industrial applications.

Biological Activity

Quinoline and its derivatives have shown potential biological activity . They have been used in the synthesis of biologically active compounds . The compound “8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in similar applications.

Pharmaceutical Activity

Quinoline and its derivatives have shown potential pharmaceutical activity . They have been used in the synthesis of pharmaceutically active compounds . This specific compound could potentially be used in similar applications.

Safety and Hazards

This compound is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is not intended for human or veterinary use.

Future Directions

Compounds containing similar moieties have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, “8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” could potentially be used in the development of new drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-chloro-3-(3,4-dimethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-8-9-17(12-16(15)2)23-21-14-26-22-11-10-18(25)13-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJNKAAOCAIHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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